molecular formula C26H23FN2O7S B12021758 methyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12021758
M. Wt: 526.5 g/mol
InChI Key: IOKXITJCFGPGCA-VZCXRCSSSA-N
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Description

Methyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 618072-65-4) is a heterocyclic organic compound with a molecular formula of C24H18F2N2O5S and a molecular weight of 484.5 g/mol . Its structure features a central pyrrolidone ring substituted with a 3,4-dimethoxyphenyl group at position 2, a 3-fluoro-4-methylbenzoyl moiety at position 3, and a hydroxyl group at position 2. The thiazole ring at position 1 of the pyrrolidone is further substituted with a methyl group and a methyl ester at positions 4 and 5, respectively.

Properties

Molecular Formula

C26H23FN2O7S

Molecular Weight

526.5 g/mol

IUPAC Name

methyl 2-[(3Z)-2-(3,4-dimethoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H23FN2O7S/c1-12-6-7-15(10-16(12)27)21(30)19-20(14-8-9-17(34-3)18(11-14)35-4)29(24(32)22(19)31)26-28-13(2)23(37-26)25(33)36-5/h6-11,20,30H,1-5H3/b21-19-

InChI Key

IOKXITJCFGPGCA-VZCXRCSSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OC)OC)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OC)OC)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including thiazole-carboxylates, fluorinated benzoyl derivatives, and substituted pyrrolidones. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogues from Patent Literature

  • Example 62 (Patent US12/036594): Structure: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Molecular Weight: 560.2 g/mol (vs. 484.5 g/mol for the target compound). Key Differences: Replaces the pyrrolidone-thiazole core with a pyrazolo-pyrimidine-chromenone system. The presence of a thiophene and amino group enhances solubility but reduces steric bulk compared to the dimethoxyphenyl and benzoyl groups in the target compound. Synthesis: Both compounds utilize palladium-catalyzed cross-coupling (e.g., Suzuki reactions), but the patent compound employs a boronic acid derivative for thiophene incorporation .

Ethyl Ester Homologue (CID 16429144)

  • Structure : Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate.
  • Molecular Formula : C26H23FN2O7S (vs. C24H18F2N2O5S for the target compound).
  • Key Differences : Substitutes the 3,4-dimethoxyphenyl group with a 4-hydroxy-3-methoxyphenyl moiety and replaces the methyl ester with an ethyl ester. The additional hydroxyl group increases polarity, while the ethyl ester may enhance metabolic stability .

Fluorinated Benzoyl Derivatives

  • Compound 338415-78-4: 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone oxime.
  • Comparison : Shares the fluorinated benzoyl motif but lacks the thiazole-pyrrolidone framework. The cyclopropane ring introduces conformational rigidity, which is absent in the target compound’s flexible pyrrolidone ring .

Thiazole-Carboxylate Analogues

  • Compound 713092-49-0 : N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide.
  • Comparison: Contains a thiadiazole ring instead of thiazole and a methoxyphenyl ethenyl group.

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound (618072-65-4) C24H18F2N2O5S 484.5 3,4-Dimethoxyphenyl, 3-Fluoro-4-methylbenzoyl Not reported
Patent Example 62 C28H20F2N4O3S 560.2 5-Methylthiophen-2-yl, Pyrazolo-pyrimidine 227–230
CID 16429144 (Ethyl Ester) C26H23FN2O7S 518.5 4-Hydroxy-3-methoxyphenyl, Ethyl ester Not reported

Table 2: Electronic and Steric Effects

Compound Fluorine Atoms Methoxy Groups Aromatic Substituents Steric Bulk
Target Compound 2 2 (3,4-dimethoxy) 3-Fluoro-4-methylbenzoyl High (due to benzoyl and thiazole)
Patent Example 62 2 0 3-Fluorophenyl, Chromenone Moderate (planar chromenone core)
CID 16429144 1 1 4-Hydroxy-3-methoxyphenyl Moderate (additional hydroxyl)

Research Findings and Implications

Synthetic Accessibility : The target compound’s synthesis likely involves multi-step routes, including Suzuki coupling for aryl group incorporation, similar to the patent compound . However, the dimethoxyphenyl group may require protective strategies due to its sensitivity under acidic/basic conditions.

Metabolic Stability : Compared to the ethyl ester homologue (CID 16429144), the methyl ester in the target compound may result in faster hydrolysis in vivo, affecting bioavailability .

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